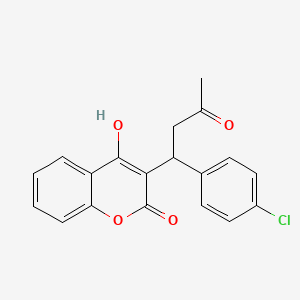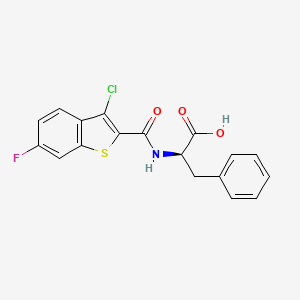
CU CPT 4a
Übersicht
Beschreibung
CU CPT 4a is a selective TLR3 inhibitor . It suppresses downstream signaling pathways mediated by the TLR3/dsRNA complex, inhibiting TNF-α and IL-1β production in whole cells . It reduces the death of crypt cells and improves gastrointestinal syndrome in mice .
Synthesis Analysis
The chemical name of this compound is N - [ (3-Chloro-6-fluorobenzo [ b ]thien-2-yl)carbonyl]- D -phenylalanine .
Molecular Structure Analysis
The molecular formula of this compound is C18H13ClFNO3S . The InChI code is InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11 (20)9-14 (12)25-16 (15)17 (22)21-13 (18 (23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2, (H,21,22) (H,23,24)/t13-/m1/s1 . The canonical SMILES is C1=CC=C (C=C1)CC (C (=O)O)NC (=O)C2=C (C3=C (S2)C=C (C=C3)F)Cl .
Chemical Reactions Analysis
This compound is a potent, highly selective TLR3 signaling inhibitor .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 377.82 . It is soluble to 37.78mg/ml in DMSO .
Wissenschaftliche Forschungsanwendungen
TLR3-Inhibition
CU CPT 4a ist ein selektiver TLR3-Inhibitor {svg_1} {svg_2} {svg_3} {svg_4}. TLR3 (Toll-like-Rezeptor 3) ist ein Protein, das eine entscheidende Rolle im angeborenen Immunsystem spielt. Durch die Inhibition von TLR3 kann this compound potenziell Immunreaktionen modulieren.
Unterdrückung von nachgeschalteten Signalwegen
This compound unterdrückt nachgeschaltete Signalwege, die durch den TLR3/dsRNA-Komplex vermittelt werden {svg_5} {svg_6} {svg_7} {svg_8}. Das bedeutet, dass es die Kommunikation zwischen Zellen stören kann, was bei der Steuerung bestimmter biologischer Prozesse nützlich sein könnte.
Inhibition der TNF-α- und IL-1β-Produktion
This compound hemmt die Produktion von TNF-α und IL-1β in Ganzzellen {svg_9} {svg_10} {svg_11} {svg_12}. Sowohl TNF-α als auch IL-1β sind Zytokine, kleine Proteine, die für die Zellsignalisierung entscheidend sind. Sie sind an systemischen Entzündungen beteiligt und Teil der Immunantwort. Durch die Hemmung ihrer Produktion könnte this compound potenziell zur Behandlung von Entzündungskrankheiten eingesetzt werden.
Reduktion der Kryptenzellmortalität und gastrointestinales Syndrom
This compound reduziert den Tod von Kryptenzellen und verbessert das gastrointestinale Syndrom bei Mäusen {svg_13} {svg_14} {svg_15} {svg_16}. Kryptenzellen befinden sich in der Auskleidung des Darms und spielen eine Rolle bei der Absorption von Wasser und Elektrolyten. Das gastrointestinale Syndrom ist eine Erkrankung, die den Magen und Darm betrifft und Symptome wie Durchfall und Erbrechen verursacht. Durch die Reduzierung der Kryptenzellmortalität und die Verbesserung des gastrointestinalen Syndroms könnte this compound potenziell zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden.
Wirkmechanismus
Target of Action
CU CPT 4a is a potent and highly selective inhibitor of Toll-like receptor 3 (TLR3) . TLR3 is a key player in the innate immune response, recognizing double-stranded RNA (dsRNA) and triggering a signaling cascade that leads to the production of inflammatory cytokines .
Mode of Action
This compound interacts with TLR3 by competing with dsRNA for binding . This interaction inhibits the formation of the TLR3/dsRNA complex, thereby suppressing the downstream signaling pathways mediated by this complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR3 signaling pathway. By inhibiting the formation of the TLR3/dsRNA complex, this compound suppresses the downstream signaling pathways mediated by this complex . This results in the inhibition of the production of inflammatory cytokines such as TNF-α and IL-1β .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.
Result of Action
The inhibition of TLR3 signaling by this compound leads to a reduction in the production of inflammatory cytokines . This can have a significant impact on the cellular environment, potentially reducing inflammation and immune responses. In addition, this compound has been shown to reduce the mortality of crypt cells in mice and alleviate gastrointestinal syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of dsRNA, which this compound competes with for binding to TLR3, can affect the efficacy of the compound
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
CU CPT 4a plays a significant role in biochemical reactions by interacting with TLR3, a type of protein that plays a key role in the innate immune system . It competes with dsRNA for binding to TLR3, thereby inhibiting the activation of TLR3-mediated downstream signaling pathways .
Cellular Effects
In various types of cells, this compound influences cell function by inhibiting the production of TNF-α and IL-1β, two crucial cytokines involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to TLR3 and inhibiting its activation . This inhibition prevents the downstream signaling pathways mediated by the TLR3/dsRNA complex, leading to a decrease in the expression of TNF-α and IL-1β .
Eigenschaften
IUPAC Name |
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336697 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1279713-77-7 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?
A1: this compound is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When this compound was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.
Q2: How does the effect of this compound on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?
A2: While this compound was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with this compound alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
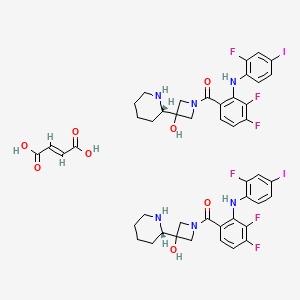


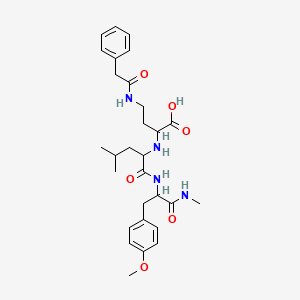

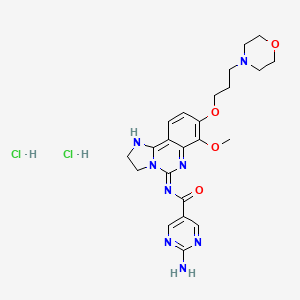
![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)


